molecular formula C12H17NO B1590898 5-Methoxy-2,3,3-trimethylindoline CAS No. 41382-23-4

5-Methoxy-2,3,3-trimethylindoline

Cat. No. B1590898
CAS RN: 41382-23-4
M. Wt: 191.27 g/mol
InChI Key: JPJCJVLMPPNLQB-UHFFFAOYSA-N
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Description

5-Methoxy-2,3,3-trimethylindoline is an indolenine compound . It is also known as 5-methoxy-2,3,3-trimethyl-3H-indole . It is used as a reactant in organic synthesis reactions .


Synthesis Analysis

The synthesis of 5-Methoxy-2,3,3-trimethylindoline involves condensation with squaric acid . This compound is used as a reactant in organic synthesis reactions .


Molecular Structure Analysis

The InChI code for 5-Methoxy-2,3,3-trimethylindoline is 1S/C12H15NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-7,13H,1H2,2-4H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Methoxy-2,3,3-trimethylindoline has a molecular weight of 191.27 . It has a boiling point of 292°C at 760 mmHg . The compound is solid at room temperature .

Scientific Research Applications

Photocleavage Efficiency Enhancement

  • Substituent Effects on Photocleavage: A study by Papageorgiou and Corrie (2000) examined the effects of electron-donating substituents on the efficiency of photocleavage in 1-acyl-7-nitroindolines. They found that 4-methoxy substitution improved photolysis efficiency significantly, more than twofold. This indicates that the inclusion of methoxy groups, such as in 5-Methoxy-2,3,3-trimethylindoline, can enhance photocleavage efficiency in certain chemical contexts (Papageorgiou & Corrie, 2000).

Anticancer Drug Loading and Release

  • Methoxy-Modified Kaolinite for Drug Loading: Research by Tan et al. (2014, 2015) explored the use of methoxy-modified kaolinite as a carrier for loading and controlled release of drugs. They demonstrated the high-capacity loading of 5-fluorouracil on methoxy-modified kaolinite, indicating the potential of such modified materials, which could include 5-Methoxy-2,3,3-trimethylindoline, for pharmaceutical applications (Tan et al., 2014), (Tan et al., 2015).

Organic Radical Batteries

  • Organic Electrode Materials: Hansen et al. (2018) reported the use of 1,1,3,3-tetramethylisoindolin-2-yloxyl, a related compound, as an organic electrode material in batteries. Their findings suggest that derivatives like 5-Methoxy-2,3,3-trimethylindoline might have potential applications in the field of organic radical batteries (Hansen et al., 2018).

Safety and Hazards

The compound is harmful and precautions should be taken while handling it. It can cause skin and eye irritation, and may be harmful if inhaled . It is recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and to use personal protective equipment .

Future Directions

There is ongoing research into the properties and potential applications of indolenine compounds like 5-Methoxy-2,3,3-trimethylindoline . This includes studies on their synthesis, crystal structure, and chemiluminescent study of radical scavenging properties .

properties

IUPAC Name

5-methoxy-2,3,3-trimethyl-1,2-dihydroindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-8-12(2,3)10-7-9(14-4)5-6-11(10)13-8/h5-8,13H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPJCJVLMPPNLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(N1)C=CC(=C2)OC)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60566677
Record name 5-Methoxy-2,3,3-trimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41382-23-4
Record name 2,3-Dihydro-5-methoxy-2,3,3-trimethyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=41382-23-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2,3,3-trimethyl-2,3-dihydro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60566677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Indole, 2,3-dihydro-5-methoxy-2,3,3-trimethyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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